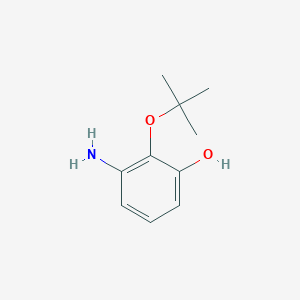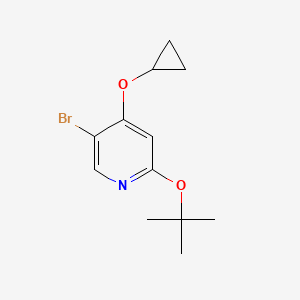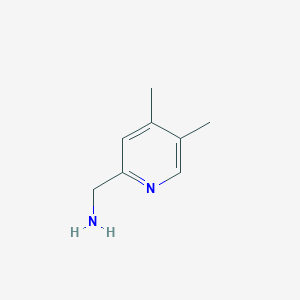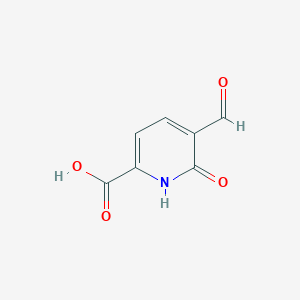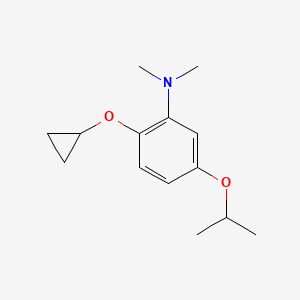
2-Cyclopropoxy-5-isopropoxy-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-5-isopropoxy-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a cyclopropoxy group and an isopropoxy group attached to the benzene ring, along with a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-isopropoxy-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-cyclopropoxy-5-isopropoxybenzene with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-5-isopropoxy-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2-Cyclopropoxy-5-isopropoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-5-isopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The cyclopropoxy and isopropoxy groups may enhance its binding affinity to target proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A simpler derivative with a dimethylamino group attached to a benzene ring.
2,6-Diisopropyl-N,N-dimethylaniline: Contains two isopropyl groups and a dimethylamino group on the benzene ring.
2-Cyclopropoxy-N,N-dimethylaniline: Similar structure but lacks the isopropoxy group.
Uniqueness
2-Cyclopropoxy-5-isopropoxy-N,N-dimethylaniline is unique due to the presence of both cyclopropoxy and isopropoxy groups, which may confer distinct chemical and biological properties. These structural features can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1243371-94-9 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
2-cyclopropyloxy-N,N-dimethyl-5-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-10(2)16-12-7-8-14(17-11-5-6-11)13(9-12)15(3)4/h7-11H,5-6H2,1-4H3 |
Clé InChI |
LMBGUSAFPVFPCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1)OC2CC2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


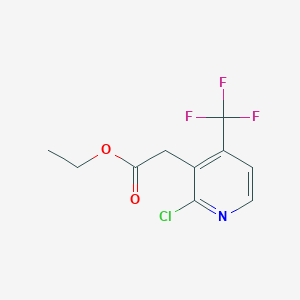
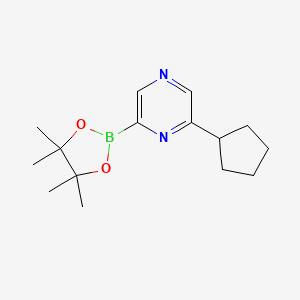
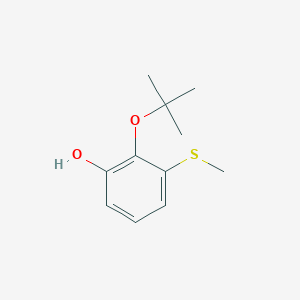
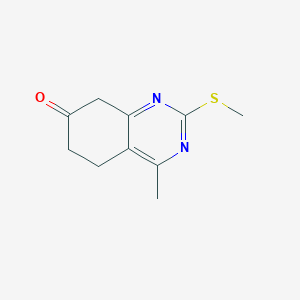
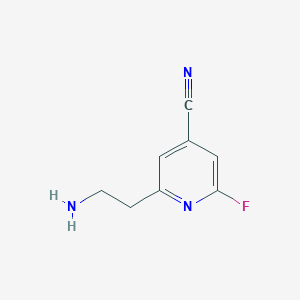
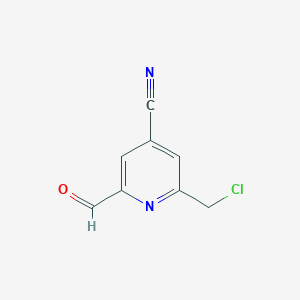
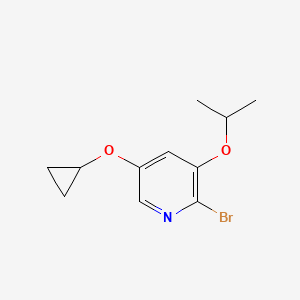
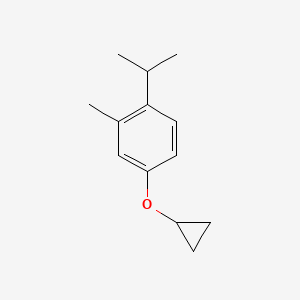
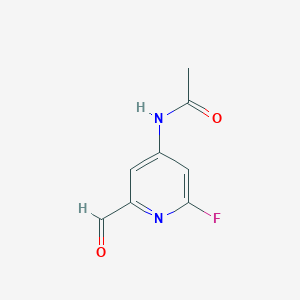
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
